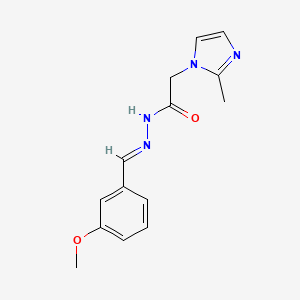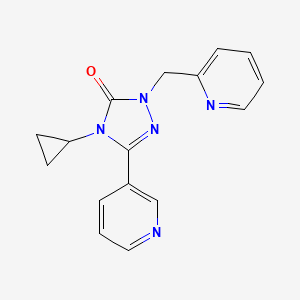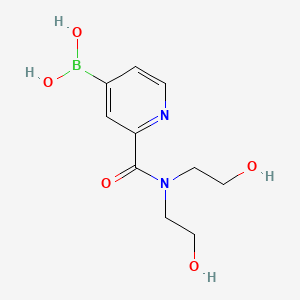
(E)-N'-(3-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-(3-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, commonly known as MIAH, is a chemical compound that has gained interest in scientific research due to its potential biological activities. MIAH is a hydrazide derivative that has shown promising results in various biological assays, including anticancer, antifungal, and antibacterial activities.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has been conducted on synthesizing novel heterocyclic compounds derived from acetohydrazide precursors, including the (E)-N'-(3-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, to investigate their biological activities. These compounds have been characterized and evaluated for their lipase and α-glucosidase inhibition, showing significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in the treatment of diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Antiproliferative Activities
Other studies have focused on synthesizing N-heterocyclic carbene-silver complexes from imidazole derivatives, which were evaluated for their antibacterial activities against Gram-negative and Gram-positive bacteria. These complexes demonstrated high antibacterial activity, indicating their potential as antimicrobial agents. Additionally, their cytotoxicity was investigated, showing promising IC50 values against certain cancer cell lines, hinting at their potential in cancer therapy (Patil et al., 2010).
Antioxidant Activities
Furthermore, derivatives of acetohydrazide have been synthesized and characterized, with some evaluated for their antioxidant properties. These evaluations often involve assessing the compounds' abilities to scavenge free radicals or inhibit oxidative stress-related enzymes. Compounds displaying significant antioxidant activity suggest their usefulness in mitigating oxidative stress-related diseases (Alp et al., 2015).
Molecular Docking and Enzyme Inhibition
Moreover, structural and molecular docking studies of similar compounds have been conducted to determine their potential as inhibitors against specific enzymes, such as monoamine oxidase (MAO), which is relevant to neurological disorders. These studies not only help in understanding the binding affinities of these compounds to the enzyme's active site but also provide insights into designing more potent inhibitors based on the structural requirements for effective binding (Amer et al., 2020).
properties
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-11-15-6-7-18(11)10-14(19)17-16-9-12-4-3-5-13(8-12)20-2/h3-9H,10H2,1-2H3,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWRLLHXOPPAHV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2829787.png)


![2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2829790.png)



![2-(3-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2829798.png)

![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/no-structure.png)